molecular formula C7H15NO B13618643 [cis-3-(Aminomethyl)cyclopentyl]methanol

[cis-3-(Aminomethyl)cyclopentyl]methanol

Cat. No.: B13618643
M. Wt: 129.20 g/mol
InChI Key: DGYWRQKRNRUUGU-RQJHMYQMSA-N
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Description

[cis-3-(Aminomethyl)cyclopentyl]methanol: is a chemical compound with the molecular formula C7H15NO It is a cyclopentane derivative with an aminomethyl group and a hydroxymethyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [cis-3-(Aminomethyl)cyclopentyl]methanol typically involves the following steps:

    Cyclopentane Derivatization:

    Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde and reducing agents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [cis-3-(Aminomethyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [cis-3-(Aminomethyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents.

Medicine:

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Diagnostic Tools: It can be used in the development of diagnostic reagents and imaging agents.

Industry:

    Material Science: The compound is used in the production of polymers and advanced materials.

    Agriculture: It is explored for its potential use in agrochemicals and plant growth regulators.

Comparison with Similar Compounds

Similar Compounds:

  • [cis-2-(Aminomethyl)cyclopentyl]methanol
  • [cis-2-Amino-2-methyl-cyclopentyl]methanol
  • [cis-2-Amino-cyclopentyl]methanol

Comparison:

  • Structural Differences: The position and nature of the functional groups differ among these compounds, leading to variations in their chemical and physical properties.
  • Reactivity: The reactivity of these compounds can vary based on the position of the amino and hydroxyl groups.
  • Applications: While all these compounds have potential applications in chemistry and biology, their specific uses may differ based on their unique properties.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(1S,3R)-3-(aminomethyl)cyclopentyl]methanol

InChI

InChI=1S/C7H15NO/c8-4-6-1-2-7(3-6)5-9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1

InChI Key

DGYWRQKRNRUUGU-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CN)CO

Canonical SMILES

C1CC(CC1CN)CO

Origin of Product

United States

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